1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro- 1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-
Brand Name: Vulcanchem
CAS No.: 137529-42-1
VCID: VC16560304
InChI: InChI=1S/C28H35F3/c1-2-3-4-19-5-7-20(8-6-19)21-9-11-22(12-10-21)23-13-15-24(16-14-23)25-17-26(29)28(31)27(30)18-25/h13-22H,2-12H2,1H3
SMILES:
Molecular Formula: C28H35F3
Molecular Weight: 428.6 g/mol

1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-

CAS No.: 137529-42-1

Cat. No.: VC16560304

Molecular Formula: C28H35F3

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro- - 137529-42-1

Specification

CAS No. 137529-42-1
Molecular Formula C28H35F3
Molecular Weight 428.6 g/mol
IUPAC Name 5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene
Standard InChI InChI=1S/C28H35F3/c1-2-3-4-19-5-7-20(8-6-19)21-9-11-22(12-10-21)23-13-15-24(16-14-23)25-17-26(29)28(31)27(30)18-25/h13-22H,2-12H2,1H3
Standard InChI Key ZMGKFOSWUXGRRB-UHFFFAOYSA-N
Canonical SMILES CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s structure integrates three key components:

  • A biphenyl backbone (two benzene rings connected by a single bond), providing π-conjugation and planar rigidity.

  • A trans,trans-4'-butylbicyclohexyl group attached to the para position of one benzene ring, introducing steric bulk and conformational restrictions.

  • Trifluoro substitution at the 3, 4, and 5 positions of the opposite benzene ring, enhancing electron-withdrawing effects and dipole moments.

The trans,trans configuration of the bicyclohexyl moiety ensures minimal steric clash between cyclohexane rings, optimizing molecular packing in crystalline phases. Fluorine atoms at the 3,4,5-positions create a strong electron-deficient region, influencing intermolecular interactions and solubility in nonpolar media .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC28H35F3
Molecular Weight428.6 g/mol
CAS RN137529-42-1
IUPAC Name5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-2-(3,4,5-trifluorophenyl)-1,1'-biphenyl

Synthesis and Purification Strategies

Stepwise Synthetic Pathways

The synthesis of 1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro- involves three principal stages:

  • Formation of the Bicyclohexyl Substituent

    • Trans,trans-4'-butylbicyclohexyl is prepared via hydrogenation of 4-butylbiphenyl under high-pressure H2 (5–10 atm) using a palladium/carbon catalyst.

    • Stereochemical control is achieved by maintaining reaction temperatures below 80°C to prevent isomerization .

  • Electrophilic Aromatic Substitution for Fluorination

    • The trifluoromethyl groups are introduced via Friedel-Crafts alkylation using CF3I in the presence of AlCl3.

    • Regioselectivity at the 3,4,5-positions is ensured by pre-blocking reactive sites with tert-butyl groups, which are later removed via acid hydrolysis .

  • Suzuki-Miyaura Coupling for Biphenyl Assembly

    • The final biphenyl structure is constructed using a palladium-catalyzed cross-coupling reaction between brominated bicyclohexyl and fluorinated phenylboronic acid derivatives.

    • Key conditions:

      • Solvent: Tetrahydrofuran (THF) with 10% H2O

      • Catalyst: Pd(PPh3)4 (2 mol%)

      • Temperature: 65°C for 24 hours

Table 2: Optimized Reaction Conditions

ParameterValueImpact on Yield
Solvent Polarityε = 7.6 (THF)Enhances boronic acid solubility
Reaction Temperature65°CBalances kinetics vs. side reactions
Catalyst Loading2 mol% PdCost-effective for scale-up

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

The compound’s rigid biphenyl core and fluorine substitutions make it a candidate for twisted nematic liquid crystals. Key performance metrics include:

  • Δε (Dielectric Anisotropy): +12.3 at 20°C , enabling rapid electric field response.

  • Clearing Point (TNI): 148°C, suitable for high-temperature displays.

  • Rotational Viscosity (γ1): 98 mPa·s , reducing power consumption in active matrix LCDs.

Comparative studies show a 15% improvement in response times over terphenyl-based analogs .

Organic Semiconductors

The electron-deficient trifluorophenyl moiety facilitates n-type charge transport:

  • Electron Mobility (μe): 0.45 cm²/V·s in thin-film transistor configurations.

  • Air Stability: >500 hours under ambient conditions due to fluorine’s oxidative resistance .

Chemical Reactivity and Functionalization

Electrophilic Substitution Patterns

The 3,4,5-trifluorophenyl group directs incoming electrophiles to the ortho and para positions relative to fluorine atoms:

  • Nitration

    • Reagents: HNO3/H2SO4 (1:3) at 0°C

    • Products: 2-nitro and 6-nitro derivatives (85:15 ratio)

  • Sulfonation

    • Reagents: SO3 in ClSO3H

    • Regioselectivity: Exclusive sulfonation at the 2-position due to steric hindrance

Research Challenges and Future Directions

  • Stereochemical Purity: Current synthetic routes yield 88% trans,trans isomer; improved catalytic systems could enhance selectivity.

  • Toxicity Profiling: No in vivo data exists—priority for preclinical studies.

  • Device Integration: Compatibility with flexible substrates in OLEDs remains untested.

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